Ethylene glycol mono-sec-butyl ether

Vue d'ensemble

Description

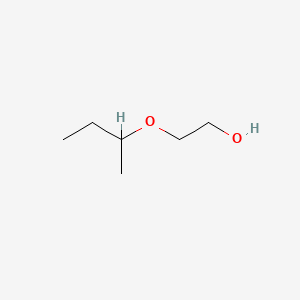

Ethylene glycol mono-sec-butyl ether is a useful research compound. Its molecular formula is C6H14O2 and its molecular weight is 118.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethylene glycol mono-sec-butyl ether (EGBE), also known as 2-butoxyethanol, is a solvent widely used in various industrial applications, including paints, coatings, and cleaning products. Its biological activity has been the subject of numerous studies, focusing on its toxicological effects, metabolism, and potential health risks. This article synthesizes findings from diverse sources to provide a comprehensive overview of EGBE's biological activity.

EGBE is a colorless liquid with a pleasant odor, characterized by its chemical formula . It is soluble in water and organic solvents, making it an effective solvent in various formulations. Upon exposure, EGBE is rapidly metabolized in the body to 2-butoxyacetic acid (BAA), which is primarily responsible for its toxic effects. The metabolic pathways for EGBE are similar across species, including humans and laboratory animals .

Hemolytic Activity

One of the most significant biological activities of EGBE is its hemolytic effect. Studies have shown that exposure can lead to hemolysis (destruction of red blood cells), which may result in anemia. The severity of these effects varies among species; rats and mice exhibit the most pronounced hemolytic responses, while humans appear less sensitive based on available data . The lowest-observed-adverse-effect level (LOAEL) for hematological alterations in rats has been identified at 31 ppm for females and 62.5 ppm for males .

Organ Toxicity

In addition to hemolytic effects, EGBE exposure has been associated with damage to various organs. Histopathological examinations reveal significant findings such as:

- Liver : Kupffer cell pigmentation due to hemosiderin accumulation.

- Spleen : Hemosiderin deposition and increased hematopoietic activity.

- Kidneys : Renal tubular degeneration observed in high-exposure scenarios .

Inhalation Studies

Research involving inhalation exposure has demonstrated that both male and female rats exhibit clinical signs consistent with hemolytic effects at concentrations as low as 125 ppm. Hematologic evaluations indicated moderate regenerative anemia marked by decreased red blood cell counts and increased reticulocyte counts .

Dermal Exposure Studies

Acute dermal toxicity studies have shown variable LD50 values across species:

- Rats : LD50 > 2000 mg/kg

- Guinea Pigs : LD50 ranges from 271 mg/kg (abraded skin) to over 2000 mg/kg (intact skin) .

These findings indicate that while EGBE can cause significant adverse effects upon exposure, the severity can depend on the route of exposure and the species affected.

Summary of Biological Activity

The following table summarizes key findings related to the biological activity of EGBE:

| Effect | Observation | Species | Exposure Level |

|---|---|---|---|

| Hemolysis | Destruction of red blood cells | Rats, Mice | LOAEL at 31-62.5 ppm |

| Liver Damage | Kupffer cell pigmentation | Rats | High exposure levels |

| Spleen Changes | Hemosiderin deposition | Rats | High exposure levels |

| Renal Toxicity | Tubular degeneration | Various | High exposure levels |

| Dermal Toxicity | LD50 values >2000 mg/kg | Rats, Guinea Pigs | Varies by skin condition |

Propriétés

IUPAC Name |

2-butan-2-yloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-6(2)8-5-4-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWFDQSAXOIUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999144 | |

| Record name | 2-[(Butan-2-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7795-91-7 | |

| Record name | 2-(1-Methylpropoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7795-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-sec-butoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Butan-2-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.